molecular formula C25H19NO5S B12139550 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

Cat. No.: B12139550
M. Wt: 445.5 g/mol
InChI Key: ZBFRKBRIKLXILO-HYARGMPZSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure features a 4-(benzyloxy)benzylidene substituent at the 5-position of the thiazolidinone core and a benzoic acid moiety at the 3-position via a methyl linker. The (5E)-stereochemistry is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity .

Properties

Molecular Formula

C25H19NO5S

Molecular Weight

445.5 g/mol

IUPAC Name

3-[[(5E)-2,4-dioxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C25H19NO5S/c27-23-22(32-25(30)26(23)15-19-7-4-8-20(13-19)24(28)29)14-17-9-11-21(12-10-17)31-16-18-5-2-1-3-6-18/h1-14H,15-16H2,(H,28,29)/b22-14+

InChI Key

ZBFRKBRIKLXILO-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC(=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC(=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Conventional Cyclization

The classical approach involves reacting α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous medium under reflux (100–110°C, 12 hours). This generates 2-imino-4-thiazolidinone (11 ), which undergoes acid-catalyzed hydrolysis to yield TZD (3 ) in 94% yield. The prolonged reaction time and high energy input limit scalability.

Microwave-Assisted Synthesis

Kumar et al. optimized this process using microwave irradiation (250 W, 5 minutes) to cyclize 11 into TZD (3 ) in 83% yield. This method reduces reaction time from hours to minutes and avoids excessive heating, aligning with green chemistry principles.

Introduction of the 4-(Benzyloxy)benzylidene Group at C5

The C5 position is functionalized via Knoevenagel condensation, a widely used method for synthesizing 5-arylidene-TZD derivatives.

Reaction Conditions

  • Aldehyde : 4-(Benzyloxy)benzaldehyde (16 ) reacts with TZD (3 ) in ethanol or acetic acid.

  • Catalyst : Piperidine, ammonium acetate, or L-proline facilitates enolate formation.

  • Temperature : Reflux (78–110°C) for 6–24 hours ensures complete conversion.

Mechanism :

  • Deprotonation of TZD’s C5 methylene group generates a nucleophilic enolate.

  • Aldehyde’s carbonyl carbon undergoes nucleophilic attack, forming a β-hydroxy intermediate.

  • Acid-catalyzed dehydration yields the thermodynamically stable E-isomer.

Optimization :

  • Microwave irradiation (100–150°C, 10–30 minutes) enhances reaction efficiency, achieving yields >85%.

  • Solvent-free conditions or ionic liquids (e.g., [BMIM]BF₄) improve atom economy.

N3-Alkylation with 3-(Carboxymethyl)benzyl Group

The N3 position is alkylated using 3-(bromomethyl)benzoic acid or its protected derivatives.

Alkylation Protocol

  • Substrate : 5-[4-(Benzyloxy)benzylidene]thiazolidine-2,4-dione (17 ).

  • Alkylating Agent : Methyl 3-(bromomethyl)benzoate (18 ) ensures carboxylate protection during reaction.

  • Base : K₂CO₃ or NaH in anhydrous acetone/DMF, 60–80°C, 8–12 hours.

Reaction Outcome :

  • Yields 70–80% of methyl 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate (19 ).

Ester Hydrolysis

  • Conditions : 2M NaOH in THF/H₂O (1:1), room temperature, 4–6 hours.

  • Yield : >90% conversion to the target carboxylic acid.

Critical Analysis of Synthetic Challenges

Stereochemical Control

The E-configuration at C5 is favored due to conjugation with the TZD core’s electron-withdrawing groups. Polar solvents (e.g., DMF) and aromatic aldehydes stabilize the transition state, minimizing Z-isomer formation.

Functional Group Compatibility

  • Benzyloxy Group Stability : Acidic conditions during Knoevenagel condensation may cleave the benzyl ether. Using mild catalysts (e.g., L-proline) and neutral solvents (toluene) mitigates this risk.

  • Carboxylic Acid Protection : Methyl ester protection prevents side reactions during N-alkylation. Direct use of 3-(bromomethyl)benzoic acid leads to undesired carboxylate salt formation, reducing alkylation efficiency.

Purification Considerations

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) separates E/Z isomers.

  • Crystallization : Ethanol/water recrystallization enhances purity (>98%).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A three-component reaction combining thiourea, α-bromoacetic acid, and 4-(benzyloxy)benzaldehyde under microwave irradiation forms the 5-arylidene-TZD core in one step (yield: 65–75%). Subsequent N-alkylation follows standard protocols.

Solid-Phase Synthesis

Immobilizing TZD on Wang resin enables sequential Knoevenagel condensation and alkylation, though yields are moderate (50–60%) due to steric hindrance.

Comparative Data Tables

Table 1 : Optimization of Knoevenagel Condensation for C5 Functionalization

ConditionCatalystSolventTime (h)Yield (%)Reference
ConventionalPiperidineEthanol2478
MicrowaveNH₄OAcSolvent-free0.588
Ionic LiquidL-Proline[BMIM]BF₄682

Table 2 : N3-Alkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetone6075
NaHDMF8070
DBUTHF2565

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is investigated for its potential therapeutic effects. It may be explored as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific biological context but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name / Structure Substituents Key Properties/Findings Reference
Target compound 4-(Benzyloxy)benzylidene, benzoic acid Enhanced solubility due to carboxylic acid; benzyloxy group may improve lipophilicity and membrane permeability. Potential PPAR-γ agonist activity inferred from structural similarity to thiazolidinedione drugs .
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (BML-260) Benzylidene, benzoic acid Lacks benzyloxy group; shows moderate anticancer activity via inhibition of carbonic anhydrase IX. Lower logP compared to target compound due to absence of benzyloxy .
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Benzylidene (meta-substitution), benzoic acid Meta-substitution reduces steric hindrance, potentially increasing binding affinity to enzymes like aldose reductase. Exhibits antidiabetic activity in vitro .
(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Hydroxybenzylidene, acetic acid Hydroxy group enables strong hydrogen bonding, improving crystallinity. Shows antimicrobial activity against Gram-positive bacteria. Acetic acid moiety reduces solubility compared to benzoic acid derivatives .
4-[(E)-{4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-5-ylidene}methyl]benzoic acid Trifluoromethylbenzyl, benzoic acid Electron-withdrawing CF₃ group increases metabolic stability and lipophilicity. Demonstrates potent anti-inflammatory activity in murine models .
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 4-Hydroxy-3-methoxybenzylidene, methyl ester Ester derivative with lower solubility; methoxy and hydroxy groups facilitate π-π stacking and hydrogen bonding. Used in crystallography studies to analyze packing motifs .

Physicochemical Properties

  • Solubility : Benzoic acid derivatives (target, BML-260) exhibit higher aqueous solubility than ester or alkyl-chain analogs (e.g., ).
  • Crystallinity : Hydroxy and methoxy substituents () promote intermolecular hydrogen bonding, leading to stable crystalline forms. The target compound’s benzyloxy group may introduce steric effects, reducing crystallinity but improving amorphous dispersion stability .

Biological Activity

3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and dermatology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is C24H24N2O4SC_{24}H_{24}N_2O_4S. The compound features a thiazolidine ring and a benzoic acid moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid exhibit promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with a thiazolidine structure have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiazolidinones have been reported to induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in cell proliferation and survival. Thiazolidin derivatives have been shown to affect the expression of genes related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that thiazolidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase, an enzyme critical in melanin production. Analog compounds have been tested for their ability to inhibit mushroom tyrosinase with varying degrees of effectiveness:

CompoundIC50 (µM)Remarks
Kojic Acid24.09Positive control
Analog 31.1222-fold stronger than Kojic Acid
Analog 117.62Significant inhibition but less than Analog 3

These findings suggest that 3-({(5E)-5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid may be useful in treating hyperpigmentation disorders due to its potent tyrosinase inhibition .

Study on Melanin Production

A study involving B16F10 melanoma cells demonstrated that analogs of the compound significantly inhibited melanin production by reducing tyrosinase activity. The results showed that exposure to these compounds reduced stimulated tyrosinase activity by up to 3.6-fold compared to controls .

Cytotoxicity Assessment

In assessing cytotoxicity, it was found that certain analogs did not exhibit significant toxicity at concentrations up to 20 µM over a period of 72 hours. This suggests a favorable safety profile for further development in therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for this compound, and what analytical methods confirm its purity and structure?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with a thiazolidinone precursor (e.g., rhodanine or 2,4-thiazolidinedione) under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) to form the benzylidene-thiazolidinone core .
  • Step 2 : Functionalization of the thiazolidinone nitrogen with a methylbenzoic acid group via alkylation or nucleophilic substitution .
  • Analytical validation :
    • NMR (¹H/¹³C) confirms regiochemistry and substituent positions (e.g., benzylidene proton at δ 7.8–8.2 ppm, carbonyl carbons at δ 165–175 ppm) .
    • FTIR verifies carbonyl stretches (C=O at 1700–1750 cm⁻¹, C=S at 1200–1250 cm⁻¹) .
    • Mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values .

Basic: What biological activities have been reported for this compound and its analogs?

Analogous thiazolidinone derivatives exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazolidinone ring interactions with bacterial cell walls .
  • Antioxidant effects : IC₅₀ values of 15–25 µM in DPPH assays, attributed to the benzylidene moiety’s radical scavenging .
  • Insulin sensitization : PPAR-γ agonism (EC₅₀ ~1–5 µM) via the benzoic acid group’s interaction with the receptor’s ligand-binding domain .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables to optimize:

  • Catalyst : Piperidine or ammonium acetate (0.5–1.0 equiv.) in acetic acid enhances benzylidene formation .
  • Temperature : Reflux (80–100°C) for 12–36 hours maximizes cyclization efficiency .
  • Purification : Column chromatography (silica gel, 10:1 hexane/EtOAc) isolates the product with >95% purity .
  • Yield improvement : Pre-activation of the aldehyde (e.g., via Schiff base formation) reduces side products .

Advanced: How can contradictions in biological activity data be resolved?

Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., fixed DMSO concentration ≤1% in cell-based assays) .
  • Impurity effects : Re-purify compounds using preparative HPLC to eliminate byproducts (e.g., unreacted aldehydes) .
  • Structural isomerism : Confirm E/Z configuration via NOESY NMR (benzylidene proton coupling with thiazolidinone protons in the E-isomer) .

Advanced: What computational methods are used to model interactions with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models PPAR-γ binding, focusing on hydrogen bonds between the benzoic acid group and Ser289/His323 residues .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD (<2 Å indicates stable binding) .
  • QSAR : Hammett constants (σ) of substituents predict activity trends (e.g., electron-withdrawing groups enhance PPAR-γ affinity) .

Advanced: How can structural modifications enhance selectivity for specific targets?

  • Substituent engineering :
    • 4-Methoxybenzylidene : Increases antimicrobial potency (MIC reduced by 50%) but reduces PPAR-γ activity .
    • Fluorine substitution : At the benzyloxy position improves metabolic stability (t₁/₂ increased from 2 to 6 hours in liver microsomes) .
  • Hybrid analogs : Conjugation with pyridine (e.g., 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-thiazolidin-3-yl]benzoic acid) enhances anticancer activity (IC₅₀ = 2.5 µM vs. HCT-116) via dual kinase inhibition .

Advanced: How should researchers address compound instability during biological assays?

  • Storage : Lyophilize and store at -80°C under argon to prevent thiazolidinone ring hydrolysis .
  • Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to stabilize the compound in cell culture media .
  • Degradation monitoring : Track stability via LC-MS every 24 hours; half-life <48 hours necessitates assay timeline adjustments .

Basic: What are the critical structural features influencing reactivity and bioactivity?

  • Thiazolidinone core : The 2,4-dioxo motif is essential for PPAR-γ binding .
  • Benzylidene moiety : The E-configuration and electron-rich substituents (e.g., benzyloxy) enhance antimicrobial activity .
  • Methylbenzoic acid group : The carboxylic acid improves solubility (logP reduced from 3.5 to 2.8) and pharmacokinetics .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL for single-crystal X-ray diffraction to determine bond lengths (e.g., C=S at 1.68 Å) and dihedral angles (benzylidene-thiazolidinone plane ~15°) .
  • Twinned data : Apply TWINLAW in SHELXL to handle pseudo-merohedral twinning, common in thiazolidinone derivatives .

Advanced: What strategies mitigate toxicity in preclinical studies?

  • Metabolic profiling : Identify toxic metabolites (e.g., sulfoxide derivatives) via LC-MS/MS and modify vulnerable sites (e.g., replace sulfur with carbonyl) .
  • Prodrug design : Mask the carboxylic acid as an ethyl ester to reduce gastrointestinal irritation .

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